A 83-01 sodium salt, also known as 3-(6-Methylpyridin-2-yl)-N-phenyl-4-(quinolin-4-yl)-1H-pyrazole-1-carbothioamide, is a selective inhibitor of the transforming growth factor-beta type I receptor ALK5 kinase, as well as the nodal receptors ALK4 and ALK7. It is classified under small molecule inhibitors and is primarily used in research to study TGF-beta signaling pathways and their implications in cancer and other diseases. The compound has a molecular formula of and a molecular weight of approximately 444.51 g/mol .
The synthesis of A 83-01 sodium salt involves several chemical reactions that typically include the formation of the pyrazole ring and subsequent modifications to introduce the quinoline and pyridine moieties. While specific synthetic routes vary, a general method includes:
The synthesis parameters such as temperature, reaction time, and solvent choice are crucial for achieving high purity and yield .
The molecular structure of A 83-01 sodium salt features a pyrazole ring substituted with a phenyl group, along with a quinoline moiety. The presence of sulfur in the carbothioamide group contributes to its biological activity. The structural formula can be represented as follows:
Key structural characteristics include:
A 83-01 sodium salt primarily participates in reactions involving:
In vitro studies have demonstrated that at concentrations ranging from 0.03 to 10 μM, A 83-01 effectively counteracts TGF-beta-induced transcriptional activity, showcasing its potential in therapeutic applications .
A 83-01 exerts its effects primarily through:
This mechanism is particularly relevant in cancer research, where TGF-beta signaling often promotes tumor growth and metastasis .
Key physical and chemical properties of A 83-01 sodium salt include:
These properties are essential for ensuring reproducibility in experimental settings .
A 83-01 sodium salt has diverse applications in scientific research:
The compound's ability to selectively inhibit specific kinases makes it a valuable tool for elucidating complex biological processes related to TGF-beta signaling .
A 83-01 sodium salt (chemical name: sodium;[3-(6-methylpyridin-2-yl)-4-quinolin-4-ylpyrazole-1-carbothioyl]-phenylazanide) features a distinctive heterocyclic architecture centered around a pyrazole core substituted with methylpyridinyl, quinolinyl, and phenylcarbothioamide moieties. This configuration creates a pharmacophore optimized for interaction with the adenosine triphosphate-binding pockets of transforming growth factor beta superfamily receptors, specifically targeting Activin Receptor-Like Kinase 5, Activin Receptor-Like Kinase 4, and Activin Receptor-Like Kinase 7. The molecular structure enables formation of multiple hydrogen bonds and hydrophobic interactions within the kinase domains, particularly through its quinoline ring system and thiocarbonyl group, which confer high-affinity binding capability [1] [4] [7].
The compound demonstrates half maximal inhibitory concentration values of 12 nanomolar for Activin Receptor-Like Kinase 5, 45 nanomolar for Activin Receptor-Like Kinase 4, and 7.5 nanomolar for Activin Receptor-Like Kinase 7 in transcription inhibition assays, establishing its potent inhibitory activity against these closely related serine/threonine kinases. Structural analyses confirm that the methylpyridinyl group at position 3 of the pyrazole ring enhances molecular recognition within the hydrophobic pocket of the kinase domain, while the quinolinyl group at position 4 extends into a specific subpocket normally occupied by adenosine triphosphate's adenine ring. This strategic molecular design effectively blocks adenosine triphosphate binding and subsequent kinase activation [1] [7].
Table 1: Inhibitory Potency of A 83-01 Against Transforming Growth Factor Beta Type I Receptors
Receptor Target | Biological Function | Half Maximal Inhibitory Concentration (nM) |
---|---|---|
Activin Receptor-Like Kinase 5 | Primary transforming growth factor beta type I receptor | 12 |
Activin Receptor-Like Kinase 7 | Nodal signaling receptor | 7.5 |
Activin Receptor-Like Kinase 4 | Activin/nodal signaling receptor | 45 |
The competitive binding mechanism of A 83-01 sodium salt involves reversible occupation of the adenosine triphosphate-binding site within the kinase domain, preventing phosphorylation-mediated activation of the receptor complex. Kinetic analyses demonstrate that A 83-01 functions as a adenosine triphosphate-competitive inhibitor with significantly higher binding affinity for Activin Receptor-Like Kinase 4, Activin Receptor-Like Kinase 5, and Activin Receptor-Like Kinase 7 compared to bone morphogenetic protein receptors (Activin Receptor-Like Kinase 1, Activin Receptor-Like Kinase 2, Activin Receptor-Like Kinase 3, and Activin Receptor-Like Kinase 6) [4] [6].
Selectivity profiling reveals that A 83-01 sodium salt exhibits greater than 100-fold selectivity for Activin Receptor-Like Kinase 4/5/7 over bone morphogenetic protein type I receptors. At concentrations up to 1 micromolar, the compound shows negligible inhibition of mitogen-activated protein kinase, extracellular regulated kinase, or p38 mitogen-activated protein kinase pathways, confirming its specificity within the transforming growth factor beta signaling cascade. This selectivity profile stems from structural differences in the adenosine triphosphate-binding pockets between receptor subgroups—Activin Receptor-Like Kinase 4/5/7 feature a smaller gatekeeper residue and distinct hydrophobic regions that accommodate A 83-01's quinoline moiety more effectively than bone morphogenetic protein receptors [7].
Table 2: Selectivity Profile of A 83-01 Across Kinase Receptors
Receptor Type | Receptor Subtypes | Relative Inhibition | Structural Basis of Selectivity |
---|---|---|---|
Transforming growth factor beta receptors | Activin Receptor-Like Kinase 4, Activin Receptor-Like Kinase 5, Activin Receptor-Like Kinase 7 | Potent inhibition (half maximal inhibitory concentration 7.5-45 nM) | Complementary hydrophobic pockets for quinoline and pyridine groups |
Bone morphogenetic protein receptors | Activin Receptor-Like Kinase 1, Activin Receptor-Like Kinase 2, Activin Receptor-Like Kinase 3, Activin Receptor-Like Kinase 6 | Minimal inhibition (>100-fold selectivity) | Bulkier gatekeeper residues and altered hydrophobic regions |
Mitogen-activated protein kinase pathway kinases | Extracellular regulated kinase, p38 mitogen-activated protein kinase | No significant inhibition | Structural dissimilarity in adenosine triphosphate-binding domains |
Through potent inhibition of Activin Receptor-Like Kinase 4/5/7, A 83-01 sodium salt effectively suppresses transforming growth factor beta-induced phosphorylation of Mothers Against Decapentaplegic Homolog 2 and Mothers Against Decapentaplegic Homolog 3, the primary intracellular effector proteins of canonical transforming growth factor beta signaling. Biochemical analyses demonstrate that treatment with 1-10 micromolar A 83-01 reduces phosphorylated Mothers Against Decapentaplegic Homolog 2/Mothers Against Decapentaplegic Homolog 3 levels by 85-95% across multiple cell types, including epithelial cells and keratinocytes. This inhibition occurs within 30 minutes of compound exposure and persists for over 24 hours with sustained treatment [1] .
The blockade of Mothers Against Decapentaplegic Homolog 2/3 phosphorylation prevents formation of the heteromeric complex with Mothers Against Decapentaplegic Homolog 4, thereby inhibiting nuclear translocation of this transcriptional regulatory complex. Consequently, A 83-01 disrupts transforming growth factor beta-mediated gene expression programs, including those driving epithelial-to-mesenchymal transition markers such as N-cadherin, vimentin, and matrix metalloproteinases. At concentrations of 3 micromolar and above, A 83-01 completely abrogates transforming growth factor beta-induced growth inhibition in epithelial cells and reverses established mesenchymal phenotypes, restoring epithelial characteristics including E-cadherin expression and cortical actin organization [1] [8].
While A 83-01 sodium salt primarily targets canonical transforming growth factor beta signaling through Mothers Against Decapentaplegic Homolog 2/3 phosphorylation, its effects on non-canonical pathways are minimal and context-dependent. Comprehensive kinase profiling studies confirm that A 83-01 exhibits negligible activity against mitogen-activated protein kinase family kinases (extracellular regulated kinase 1/2, c-Jun N-terminal kinase, p38 mitogen-activated protein kinase) even at concentrations up to 10 micromolar. This specificity profile establishes that the compound does not directly inhibit these alternative signaling cascades [7].
However, by blocking transforming growth factor beta receptor activation, A 83-01 indirectly modulates cross-talk points between canonical and non-canonical pathways. Research indicates that transforming growth factor beta-induced mitogen-activated protein kinase activation often occurs downstream of Mothers Against Decapentaplegic Homolog signaling in certain cellular contexts. Therefore, A 83-01-mediated suppression of Mothers Against Decapentaplegic Homolog signaling can attenuate subsequent p38 mitogen-activated protein kinase activation in specific cell types, such as brain microvascular endothelial cells. This secondary effect is particularly relevant in models of blood-brain barrier differentiation, where A 83-01 enhances endothelial characteristics and barrier function by reducing p38 mitogen-activated protein kinase phosphorylation that would otherwise compromise tight junction integrity [7].
Transcriptomic analyses further reveal that A 83-01 treatment significantly downregulates genes encoding extracellular matrix components (collagen type I alpha 1 chain, fibronectin 1) and matrix remodeling enzymes (matrix metalloproteinase 2, matrix metalloproteinase 9), which are regulated through both canonical and non-canonical pathways. This coordinated suppression of matrix-related genes highlights how targeted inhibition of canonical transforming growth factor beta signaling can produce broad effects on cellular phenotypes through interconnected signaling networks [6].
CAS No.: 4430-97-1
CAS No.: 99558-89-1
CAS No.:
CAS No.: 582-59-2
CAS No.: 203000-17-3
CAS No.: 3102-32-7